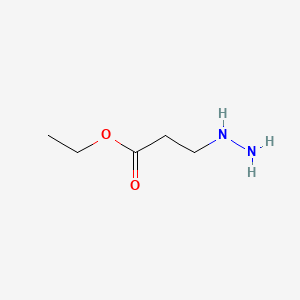
3-(3-Chlorophenyl)propane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 3-chlorophenyl group. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(3-Chlorophenyl)propane-1-sulfonyl chloride typically begins with 3-chlorophenylpropane.
Chlorosulfonation: The key step involves the chlorosulfonation of 3-chlorophenylpropane using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2) as chlorosulfonating agents.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a controlled range, often between 0°C to 50°C, to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to meet industrial standards.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-(3-Chlorophenyl)propane-1-sulfonyl chloride undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, ethyl acetate, hexane.
Catalysts: Chinchona alkaloids for chiral synthesis.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
科学研究应用
Chemistry:
Synthesis of Enzymatic Inhibitors: 3-(3-Chlorophenyl)propane-1-sulfonyl chloride is used as an intermediate in the synthesis of various enzymatic inhibitors.
Chiral Synthesis: It is employed in the generation and trapping of derived sulfenes with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is a key intermediate in the synthesis of drugs, particularly those targeting viral infections and cancer.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Chemistry: this compound is used in the sulfonation of polymers to enhance their properties, such as conductivity and thermal stability.
Material Science: It is utilized in the preparation of advanced materials with specific functional properties.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a source of the sulfonyl group, facilitating the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
3-Chloropropanesulfonyl chloride: Similar in structure but lacks the phenyl group.
4-Chlorobenzylsulfonyl chloride: Contains a benzyl group instead of a propane chain.
Cyclopropanesulfonyl chloride: Features a cyclopropane ring instead of a linear chain.
Uniqueness:
Structural Features: The presence of both a 3-chlorophenyl group and a sulfonyl chloride group in 3-(3-Chlorophenyl)propane-1-sulfonyl chloride imparts unique reactivity and selectivity in chemical reactions.
Applications: Its specific structure makes it particularly valuable in the synthesis of chiral compounds and pharmaceutical intermediates, distinguishing it from other sulfonyl chlorides.
属性
分子式 |
C9H10Cl2O2S |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c10-9-5-1-3-8(7-9)4-2-6-14(11,12)13/h1,3,5,7H,2,4,6H2 |
InChI 键 |
QIERUJVNUNVNDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
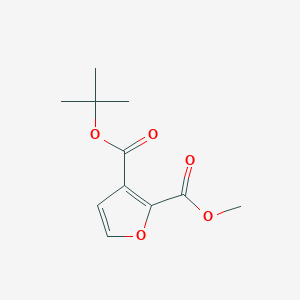

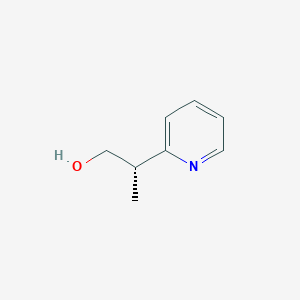
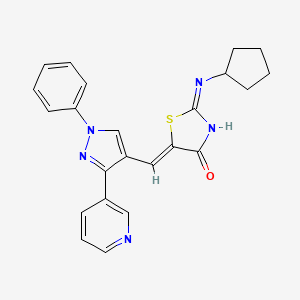
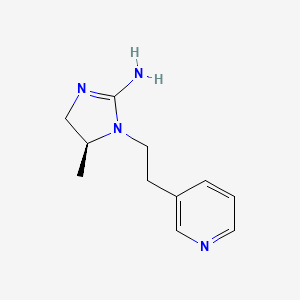
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)


